Pyridin-4-yl(pyrrolidin-1-yl)methanone
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Overview
Description
Pyridin-4-yl(pyrrolidin-1-yl)methanone is an organic compound that belongs to the class of aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives
Pyridin-4-yl(pyrrolidin-1-yl)methanone is used in the synthesis of various derivatives. For example, its reaction with aryl Grignard reagents leads to the formation of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols, which have potential applications in organic chemistry (Kobayashi et al., 2011).
Complex Formation for Biological Screening
Organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives have been synthesized and show promising antibacterial and antifungal activities, indicating potential in drug development (Singh et al., 2016).
Structural Analysis
Crystallographic studies of compounds containing pyrrolidin-1-yl)methanone structures provide insights into their molecular configuration and potential interactions in chemical processes (Butcher et al., 2006).
Biological and Pharmacological Research
Antimicrobial Activity
Several derivatives of this compound have been synthesized and shown to possess antimicrobial properties, highlighting their potential in developing new antimicrobial agents (Kumar et al., 2012).
Potential in Treating Diabetes
A derivative, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, has been identified as a potent inhibitor for the treatment of type 2 diabetes, demonstrating the therapeutic applications of these compounds (Ammirati et al., 2009).
Chemical Properties and Analysis
DFT Studies and Structural Analyses
Detailed studies involving density functional theory (DFT) and X-ray diffraction have been conducted on pyrrolidin-1-yl)methanone derivatives to understand their molecular structures and physicochemical properties, contributing to the field of material science and molecular engineering (Huang et al., 2021).
Novel Synthesis Methods
Innovative synthesis methods, such as microwave-assisted synthesis, have been employed to create derivatives of this compound, which could revolutionize the efficiency of producing these compounds (Ravula et al., 2016).
Future Directions
The pyrrolidine ring, a key component of Pyridin-4-yl(pyrrolidin-1-yl)methanone, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
pyridin-4-yl(pyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9/h3-6H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUWSNKINXEYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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